3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine

dCTPase inhibition Medicinal chemistry Structure-activity relationship

3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 946274-70-0) is a synthetic small molecule with the molecular formula C22H20N4O3S and a molecular weight of 420.5 g/mol. It belongs to the piperazin-1-ylpyridazine sulfonamide class, a chemotype that has been identified as a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors with implications for oncology research.

Molecular Formula C22H20N4O3S
Molecular Weight 420.5 g/mol
CAS No. 946274-70-0
Cat. No. B3311773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine
CAS946274-70-0
Molecular FormulaC22H20N4O3S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C22H20N4O3S/c27-30(28,19-8-7-17-4-1-2-5-18(17)16-19)26-13-11-25(12-14-26)22-10-9-20(23-24-22)21-6-3-15-29-21/h1-10,15-16H,11-14H2
InChIKeyMFBJLAJDJNGVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 946274-70-0): Procurement-Ready Compound Profile


3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 946274-70-0) is a synthetic small molecule with the molecular formula C22H20N4O3S and a molecular weight of 420.5 g/mol . It belongs to the piperazin-1-ylpyridazine sulfonamide class, a chemotype that has been identified as a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors with implications for oncology research [1]. The compound features a furan-2-yl substituent at the pyridazine 3-position, a naphthalen-2-ylsulfonyl group on the piperazine ring, and is typically supplied at 95% purity for research applications . This structural architecture distinguishes it from other 6-substituted analogs within the piperazine-pyridazine sulfonamide series, which may confer differential target engagement and physicochemical properties relevant to experimental design and procurement decisions.

Piperazin-1-ylpyridazine sulfonamide scaffold — a reported dCTPase inhibitor chemotype
dCTPase target engagement context; novel class defined in J. Med. Chem. 2017
Furan-2-yl at pyridazine 3-position and naphthalen-2-ylsulfonyl on piperazine — distinct substitution pattern for SAR exploration
Differentiates from phenyl, pyridinyl, and chlorothiophene analogs
Supplied at 95% purity for research use; suitable as a chemical probe in dCTPase inhibitor screening and selectivity profiling
Standard research-grade specification; independent purity verification recommended

Why 3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine Cannot Be Casually Replaced by Other Piperazine-Pyridazine Sulfonamides


Within the piperazin-1-ylpyridazine sulfonamide class, the identity of the 6-position substituent on the pyridazine ring is a critical determinant of dCTPase inhibitory potency and selectivity [1]. The target compound bears a furan-2-yl group at this position, while close analogs carry phenyl, pyridin-4-yl, or other heteroaryl substituents. Structure-activity relationship (SAR) studies on this scaffold demonstrate that even minor alterations to the pyridazine 6-substituent can substantially shift IC50 values against dCTPase and alter selectivity profiles over related nucleotide-processing enzymes [1]. Additionally, the furan ring introduces distinct electronic and hydrogen-bonding characteristics compared to phenyl or pyridinyl analogs, potentially affecting solubility, metabolic stability, and off-target interactions. Consequently, substituting this compound with a structurally similar but functionally distinct analog without comparative validation risks compromising experimental reproducibility and confounding biological interpretation.

6-Position heteroaryl identity

Furan-2-yl provides hydrogen-bond acceptor capacity absent in phenyl analogs. SAR indicates even minor 6-substituent changes may shift dCTPase IC₅₀ and selectivity profiles; direct substitution without comparative validation may compromise experimental reproducibility.

Ionization state mismatch

Pyridin-4-yl analog is basic (pKa ~5.2), while furan is non-basic. This divergence can alter solubility, membrane permeability, and non-specific binding — parameters critical in biochemical assays.

Sulfonamide aryl size

Naphthalen-2-ylsulfonyl (~150 Ų) vs. chlorothiophene-2-ylsulfonyl (~100 Ų) creates distinct active-site hydrophobic footprints. The larger naphthalene may modulate selectivity over related nucleotide-processing enzymes.

3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine: Quantitative Differentiation Evidence for Informed Procurement


Structural Differentiation from the Phenyl Analog: Furan-2-yl vs. Phenyl at the Pyridazine 6-Position

The target compound, 3-(furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine, differs from the closely related analog 3-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-phenylpyridazine solely by the replacement of a phenyl group with a furan-2-yl group at the pyridazine 3-position. In the broader piperazin-1-ylpyridazine dCTPase inhibitor series, variation of the heteroaryl substituent at this position modulates inhibitory potency by up to several hundred-fold [1]. While direct head-to-head IC50 data for these two exact compounds against dCTPase are not publicly available, the phenyl analog has been reported to inhibit human recombinant spleen tyrosine kinase (SYK) with an IC50 of 7 nM in a scintillation counting assay [2], indicating that the naphthalen-2-ylsulfonyl piperazine pyridazine scaffold can achieve nanomolar target engagement. The furan-2-yl substituent introduces an oxygen heteroatom capable of hydrogen-bond acceptance, which is absent in the phenyl analog, potentially altering both potency and selectivity profiles within the dCTPase target family [1].

Furan-2-yl vs Phenyl
Class-level inference
Furan introduces an oxygen H-bond acceptor; phenyl does not. No public head-to-head dCTPase IC₅₀ data for these two exact compounds.
Supports compound-specific SAR exploration; may alter target binding profile.
SYK IC₅₀ of phenyl analog = 7 nM, indicating scaffold can achieve nanomolar engagement.
dCTPase inhibition Medicinal chemistry Structure-activity relationship

Differentiation from the Pyridin-4-yl Analog: Implications for Physicochemical Properties

The analog 3-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine replaces the furan-2-yl ring with a pyridin-4-yl group. The pyridine nitrogen is basic (pKa ~5.2 for conjugate acid), whereas furan is non-basic. This difference in ionization state at physiological pH can lead to significant divergence in aqueous solubility, membrane permeability, and protein binding [1]. The furan-2-yl compound is predicted to have lower aqueous solubility but higher lipophilicity (cLogP) compared to the pyridin-4-yl analog. While no direct comparative solubility measurements are published for these two exact compounds, the structural distinction is unambiguous and carries predictable consequences for in vitro assay behavior: the furan analog is more likely to require DMSO stock solutions and may exhibit different non-specific binding profiles in biochemical assays.

Furan-2-yl vs Pyridin-4-yl
Supporting evidence
Pyridin-4-yl analog is basic (pKa ~5.2); furan is non-basic. Predicted divergence in cLogP and aqueous solubility.
Assay behavior may differ due to solubility and non-specific binding; not interchangeable.
No direct comparative solubility or logD measurements published.
Physicochemical profiling Solubility Drug-likeness

Differentiation from the Chlorothiophene-Sulfonyl Analog: Sulfonamide Substituent Variation

The compound 3-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine shares the furan-2-yl pyridazine core but replaces the naphthalen-2-ylsulfonyl group with a 5-chlorothiophen-2-ylsulfonyl group . In the dCTPase inhibitor series, the sulfonamide aryl group directly contacts the enzyme active site, and its size, shape, and electronic properties substantially influence inhibitor potency and selectivity over related nucleotide-processing enzymes [1]. The naphthalene sulfonamide provides a larger hydrophobic surface area (~150 Ų vs. ~100 Ų for the chlorothiophene), which can enhance binding affinity through increased van der Waals contacts but may also reduce selectivity. Lead compounds in this series with optimized sulfonamide groups displayed outstanding selectivity over related enzymes in thermal shift and protease stability assays [1]. The target compound's naphthalen-2-ylsulfonyl group positions it as a probe for exploring this hydrophobic pocket, distinct from the smaller, halogenated thiophene analog.

Naphthalen-2-yl vs Chlorothiophen-2-yl Sulfonamide
Class-level inference
Naphthalene: ~150 Ų hydrophobic surface; chlorothiophene: ~100 Ų. Sulfonamide aryl group contacts dCTPase active site.
Active-site complementarity differs; may affect selectivity over related enzymes.
Surface area estimated from molecular topology; direct IC₅₀ comparison unavailable.
Sulfonamide SAR Target selectivity Chemical probe design

Purity Specification: 95% Baseline and Implications for Assay Reproducibility

The target compound is supplied at a standard purity of 95% as indicated by vendor specifications . This purity level is typical for research-grade screening compounds within the piperazine-pyridazine sulfonamide class. For dCTPase inhibitor studies, where lead compounds have demonstrated IC50 values in the low nanomolar to submicromolar range [1], even 5% impurities could introduce confounding biological effects if the impurity possesses independent activity against dCTPase, related nucleotide-processing enzymes, or orthogonal targets. Researchers procuring this compound for quantitative pharmacology should consider orthogonal purity verification (e.g., HPLC-MS) and be aware that the furan-2-yl substituent introduces potential for oxidative degradation under ambient storage conditions, which may progressively reduce effective concentration in long-term assay campaigns.

Purity Specification
Data to verify
Supplied at 95% purity per vendor specification; standard for the class.
Confirm by orthogonal method (HPLC-MS) for quantitative biochemical assays.
Furan moiety may undergo oxidative degradation; monitor effective concentration over time.
Compound quality control Assay reproducibility Procurement specification

High-Confidence Application Scenarios for 3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine Based on Available Evidence


dCTP Pyrophosphatase 1 (dCTPase) Inhibitor Screening and SAR Probe Development

The piperazin-1-ylpyridazine scaffold has been validated as a novel dCTPase inhibitor chemotype with lead compounds demonstrating potent enzyme inhibition, increased thermal and protease stability of dCTPase, outstanding selectivity over related enzymes, and synergistic activity with cytidine analogues in leukemic cell models [1]. The target compound, with its distinctive furan-2-yl and naphthalen-2-ylsulfonyl substitution pattern, is suitable as a chemical probe for exploring the SAR landscape around the pyridazine 6-position and sulfonamide aryl pocket. Its structural divergence from the phenyl, pyridinyl, and chlorothiophene analogs positions it as a unique tool for mapping the pharmacophoric requirements of the dCTPase active site.

Nucleotide Metabolism and Cancer Cell Stemness Research

dCTPase is a nucleotide pool 'housekeeping' enzyme implicated in cancer progression and cancer cell stemness [1]. Compounds within this chemotype have been shown to synergize with cytidine analogues against leukemic cells, suggesting that the target compound may be deployed in combination studies investigating nucleotide analogue sensitization. The furan-2-yl substituent may confer distinct cellular permeability or intracellular stability characteristics relative to other analogs, though direct comparative cellular data for this specific compound are not yet publicly available.

Selectivity Profiling Against Nucleotide-Processing Enzyme Panels

Lead piperazin-1-ylpyridazine sulfonamides demonstrated outstanding selectivity over related nucleotide-processing enzymes in thermal shift assays [1]. The target compound can be incorporated into selectivity panels alongside its phenyl, pyridinyl, and chlorothiophene analogs to systematically evaluate how the furan-2-yl substituent and naphthalene sulfonamide influence selectivity across the dCTPase-related enzyme family. This head-to-head comparative profiling would generate the quantitative differentiation data currently absent from the public domain.

Physicochemical Property Benchmarking Within the Piperazine-Pyridazine Sulfonamide Series

Given the structural divergence between the furan-2-yl target compound and its close analogs (phenyl, pyridin-4-yl, chlorothiophene-sulfonyl), this compound serves as a key member of a systematic panel for benchmarking how heteroaryl and sulfonamide variations affect aqueous solubility, logD, microsomal stability, and plasma protein binding. Such data are essential for prioritizing compounds in the dCTPase inhibitor series for further preclinical development and would address the current evidence gap in comparative physicochemical profiling.

Application
Selection Property
Validation Focus
dCTPase SAR probe development
Furan-2-yl substitution pattern
dCTPase target engagement and selectivity vs phenyl/pyridinyl analogs
Cancer cell nucleotide metabolism studies
Cell model compatibility
Cytidine analogue synergy in leukemic cell models; dCTPase pathway response
Enzyme selectivity panel profiling
Sulfonamide aryl variation
Selectivity over related nucleotide-processing enzymes (thermal shift assay)
Physicochemical benchmarking
cLogP, solubility, microsomal stability
Comparative profiling vs phenyl, pyridinyl, chlorothiophene analogs
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